Guanosine-5',5''-d2 Monohydrate
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Overview
Description
Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly valuable in scientific research due to its unique chemical structure and biological activity. It is commonly used in medical, environmental, and industrial research.
Scientific Research Applications
Guanosine-5’,5’'-d2 Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: It is used in clinical diagnostics, imaging, and newborn screening.
Industry: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Mechanism of Action
Target of Action
Guanosine-5’,5’‘-d2 Monohydrate is a deuterated analog of guanosine . Guanosine interacts with several targets, including Guanylate kinase, Response regulator PleD, DNA polymerase, Disks large homolog 4, GMP reductase 1, cGMP-specific 3’,5’-cyclic phosphodiesterase, Histidine triad nucleotide-binding protein 1, Bifunctional purine biosynthesis protein PURH, Amidophosphoribosyltransferase, Protein-glutamine gamma-glutamyltransferase E, Bifunctional protein PyrR, Xanthine phosphoribosyltransferase, and Bifunctional adenosylcobalamin biosynthesis protein CobU . These targets play crucial roles in various biochemical processes, including signal transduction, DNA replication, and purine metabolism .
Mode of Action
Guanosine-5’,5’‘-d2 Monohydrate, like its non-deuterated counterpart, is likely to interact with its targets to influence their function. For instance, it may bind to Guanylate kinase, an enzyme involved in the synthesis of GTP, thereby affecting the levels of this important signaling molecule . .
Biochemical Pathways
Guanosine-5’,5’'-d2 Monohydrate is involved in purine metabolism, a crucial biochemical pathway responsible for the synthesis and degradation of purine nucleotides . These nucleotides are essential for many biological processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .
Pharmacokinetics
It is known that guanosine and its analogs are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymes and excreted via the kidneys .
Result of Action
The action of Guanosine-5’,5’'-d2 Monohydrate at the molecular and cellular levels is likely to result in changes in the levels of GTP and other guanosine nucleotides, thereby influencing various cellular processes. For instance, it may affect signal transduction pathways mediated by GTP-binding proteins . It may also influence the synthesis of DNA and RNA, given the role of guanosine nucleotides in these processes .
Action Environment
The action, efficacy, and stability of Guanosine-5’,5’'-d2 Monohydrate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Furthermore, the presence of other molecules, such as enzymes and transport proteins, can influence the absorption and distribution of the compound, thereby affecting its efficacy .
Biochemical Analysis
Cellular Effects
Guanosine-5’,5’‘-d2 Monohydrate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, guanosine derivatives, including Guanosine-5’,5’'-d2 Monohydrate, have been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . Additionally, it plays a role in the regulation of cell growth and differentiation, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of Guanosine-5’,5’‘-d2 Monohydrate involves its interaction with various biomolecules. It binds to specific receptors and enzymes, modulating their activity. For instance, it interacts with adenosine receptors, influencing signal transduction pathways that regulate cellular responses . Additionally, Guanosine-5’,5’'-d2 Monohydrate can modulate the activity of G-proteins, which are involved in various signaling cascades within the cell . These interactions lead to changes in gene expression and cellular behavior, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Guanosine-5’,5’‘-d2 Monohydrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Guanosine-5’,5’‘-d2 Monohydrate remains stable under various conditions, allowing for long-term experiments . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have demonstrated that Guanosine-5’,5’'-d2 Monohydrate can have sustained neuroprotective effects, reducing the impact of neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of Guanosine-5’,5’'-d2 Monohydrate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and function . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
Guanosine-5’,5’'-d2 Monohydrate is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It interacts with enzymes such as inosine monophosphate dehydrogenase and GMP reductase, which are essential for the conversion of guanosine nucleotides . These interactions influence the overall metabolic flux and the levels of various metabolites within the cell, impacting cellular function and health.
Transport and Distribution
Within cells and tissues, Guanosine-5’,5’'-d2 Monohydrate is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution . Additionally, the compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of Guanosine-5’,5’'-d2 Monohydrate is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression and DNA synthesis . Additionally, its presence in the cytoplasm can impact various signaling pathways and metabolic processes, contributing to its overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves the incorporation of deuterium atoms into the guanosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated base .
Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 95% atom D. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanine derivatives, while substitution reactions can produce various functionalized guanosine analogs.
Comparison with Similar Compounds
- Guanosine
- Guanosine-5’-monophosphate
- Guanosine-5’-diphosphate
- Guanosine-5’-triphosphate
Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. This feature allows for precise tracking and analysis in metabolic studies, distinguishing it from other guanosine derivatives.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine-5',5''-d2 Monohydrate involves the protection of the hydroxyl groups on the ribose ring, followed by the selective deuteration of the 5' position of the guanine ring, and then the deprotection of the hydroxyl groups. The final step involves the addition of a water molecule to the product to form the monohydrate.", "Starting Materials": [ "Guanine", "Deuterium oxide (D2O)", "Triethylorthoformate", "Methanesulfonic acid", "5-O-TBDMS-2,3,5-tri-O-benzoyl-D-ribose" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl groups on the ribose ring using triethylorthoformate and methanesulfonic acid to form 5-O-TBDMS-2,3,5-tri-O-benzoyl-D-ribose." }, { "Step 2": "Selective deuteration of the 5' position of the guanine ring using deuterium oxide (D2O) and a palladium catalyst." }, { "Step 3": "Deprotection of the hydroxyl groups on the ribose ring using tetra-n-butylammonium fluoride (TBAF) to form Guanosine-5',5''-d2." }, { "Step 4": "Addition of a water molecule to the product to form the monohydrate." } ] } | |
CAS No. |
478511-34-1 |
Molecular Formula |
C10H15N5O6 |
Molecular Weight |
303.271 |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChI Key |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
Synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
Origin of Product |
United States |
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